2-Methyl-2-azaspiro[4.4]nonan-7-amine
Description
Overview of Spirocyclic Systems in Medicinal Chemistry and Organic Synthesis
Spirocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom. This unique structural feature imparts a three-dimensional and rigid conformation, a stark contrast to the often-planar structures of many traditional drug molecules. In recent years, there has been a significant shift in drug discovery towards molecules with a higher fraction of sp3-hybridized carbon atoms, a concept often referred to as "escaping from flatland". Spirocycles are exemplary in this regard, offering a scaffold that can project substituents into distinct vectors in three-dimensional space.
This inherent three-dimensionality can lead to several advantages in medicinal chemistry. The rigid framework of a spirocycle can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. nih.gov Furthermore, the introduction of a spirocyclic core can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development. bldpharm.comtandfonline.com The growing interest in these scaffolds has spurred the development of novel synthetic methodologies for their preparation, making them more accessible for exploration in drug discovery programs. acs.orgacs.org
Significance of Azaspiro[4.4]nonane Scaffolds as Chiral Building Blocks and Drug Leads
The azaspiro[4.4]nonane scaffold, which features a spirocyclic system containing at least one nitrogen atom, is of particular interest in medicinal chemistry. The presence of the nitrogen atom provides a handle for further functionalization and can also serve as a key interaction point with biological targets. Many natural products and biologically active compounds incorporate the azaspiro[4.4]nonane core, highlighting its relevance in a biological context. acs.org For instance, certain alkaloids containing this scaffold have demonstrated potent antiproliferative activities. acs.org
The chirality inherent in many substituted azaspiro[4.4]nonane derivatives makes them valuable as chiral building blocks in organic synthesis. The stereochemistry of the spirocyclic core can have a profound impact on the biological activity of the final compound, underscoring the importance of stereocontrolled synthetic routes. clockss.org The development of methods for the enantioselective synthesis of azaspiro[4.4]nonanes is an active area of research, enabling the preparation of enantiomerically pure compounds for biological evaluation. acs.org
Historical Context of Azaspiro[4.4]nonane Synthesis and Applications
The synthesis of azaspiro[4.4]nonane derivatives has evolved significantly over the years. Early methods often involved multi-step sequences with limited control over stereochemistry. However, the increasing recognition of the importance of this scaffold has driven the development of more efficient and stereoselective synthetic strategies. Domino and cascade reactions, for example, have emerged as powerful tools for the rapid construction of the azaspiro[4.4]nonane core from simple starting materials. acs.org
Historically, the applications of azaspiro[4.4]nonanes were somewhat limited by their synthetic accessibility. However, with the advent of modern synthetic methods, these compounds are now being explored for a wide range of therapeutic applications. Their structural rigidity and ability to present functional groups in well-defined spatial orientations make them attractive scaffolds for targeting a variety of biological targets, including enzymes and receptors. nih.gov
Research Scope and Objectives for 2-Methyl-2-azaspiro[4.4]nonan-7-amine
A comprehensive search of the current scientific literature reveals a significant lack of specific data for this compound. Consequently, the research scope and objectives for this particular compound are not well-defined in the public domain. The absence of published studies suggests that this compound may be a novel chemical entity that has not yet been extensively synthesized or characterized.
Future research on this compound would likely focus on several key objectives:
Development of a reliable and stereoselective synthetic route: The first and most critical objective would be to establish an efficient method for the synthesis of this compound, with control over the stereochemistry at the chiral centers.
Thorough physicochemical characterization: Once synthesized, a detailed analysis of its properties, such as its pKa, solubility, and lipophilicity, would be necessary to understand its drug-like properties.
Exploration of its biological activity: Screening of the compound against a panel of biological targets would be essential to identify any potential therapeutic applications. The presence of the primary amine and the methylated tertiary amine suggests that it could be a candidate for indications where these functional groups are known to be important for activity.
Due to the current lack of available information, the subsequent sections of a detailed scientific article focusing solely on this compound, including its synthesis, chemical properties, and biological relevance, cannot be completed at this time without resorting to speculation. The provided introduction serves to contextualize the potential importance of this compound within the broader field of spirocyclic chemistry. Further research and publication of data are required to fully elucidate the chemical and biological profile of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C9H18N2/c1-11-5-4-9(7-11)3-2-8(10)6-9/h8H,2-7,10H2,1H3 |
InChI Key |
YEPUEWWHUXQOER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Azaspiro 4.4 Nonan 7 Amine and Its Derivatives
Strategies for Spirocyclic Amine Ring System Construction
The creation of the spirocyclic core of azaspiro[4.4]nonane derivatives relies on a variety of robust synthetic strategies. These include intramolecular cyclizations to form the key quaternary spirocenter, multicomponent reactions that build complexity in a single step, and subsequent transformations of functional groups on the pre-formed spiro-scaffold.
Cyclization Reactions for Azaspiro[4.4]nonane Formation
The formation of the azaspiro[4.4]nonane ring system is frequently achieved through cyclization reactions that construct the heterocyclic pyrrolidine (B122466) ring onto a pre-existing cyclopentane (B165970) core or form both rings concurrently.
One effective method is the domino radical bicyclization . This approach has been successfully used to create the 1-azaspiro[4.4]nonane skeleton from O-benzyl oxime ethers that possess a brominated aromatic ring and an alkenyl group. researchgate.netacs.org The process is initiated by reagents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and involves the formation and capture of alkoxyaminyl radicals, generating two rings and the crucial spirocyclic center in a single reaction. researchgate.netacs.org This domino process can yield the desired spirocycles in moderate yields, typically as a mixture of diastereomers. researchgate.netacs.org
Another powerful strategy involves a gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. beilstein-journals.org This reaction proceeds through a complex cascade pathway that includes a 1,2-acyloxy migration, a Nazarov cyclization, and a 5-exo-dig cyclization to furnish the azaspiro[4.4]nonenone ring system. beilstein-journals.org This method is notable for its efficiency in constructing the all-carbon quaternary center from an acyclic precursor. beilstein-journals.org
Tandem reactions that combine different cyclization mechanisms have also been developed. For instance, a TiCl4-promoted intramolecular Prins cyclization/Schmidt reaction has been designed for the efficient construction of the azaspiro[4.4]nonane skeleton. thieme-connect.com This tandem protocol has been applied to build the core structure of related natural products. thieme-connect.com
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Mechanism Highlights | Outcome |
| Domino Radical Bicyclization | O-benzyl oxime ethers with alkenyl moiety | AIBN or Et3B, Bu3SnH | Formation and capture of alkoxyaminyl radicals | 1-Azaspiro[4.4]nonane skeleton researchgate.netacs.org |
| Gold-Catalyzed Spirocyclization | 1-ene-4,9-diyne esters | Gold(I) catalyst | Tandem acyloxy migration/Nazarov cyclization | Azaspiro[4.4]nonenone ring system beilstein-journals.org |
| Prins/Schmidt Tandem Reaction | N/A | TiCl4 | Intramolecular Prins cyclization followed by Schmidt reaction | Azaspiro[4.4]nonane skeleton thieme-connect.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it an attractive strategy for constructing complex heterocyclic frameworks. researchgate.net
While specific MCRs for the direct synthesis of 2-Methyl-2-azaspiro[4.4]nonan-7-amine are not extensively detailed, the principles can be applied. A relevant example is the use of a Prins-type cyclization in a multicomponent fashion. Reactions involving cyclic ketones, a homoallylic alcohol, and an acid like methanesulfonic acid can provide rapid access to a variety of spirocyclic ethers. frontiersin.org Adapting such a strategy by using appropriate nitrogen-containing nucleophiles could pave the way for the construction of azaspirocycles.
Another relevant approach is the copper-catalyzed four-component A3-based cascade reaction, which has been used to synthesize spirooxazolidines from a 1,2-amino alcohol, a cyclic ketone, formaldehyde, and an alkyne. mdpi.com This demonstrates the power of MCRs to assemble spirocyclic systems containing a nitrogen atom at the spiro-junction or within one of the rings. mdpi.com
Functional Group Transformations in Azaspiro[4.4]nonane Derivatives
Once the azaspiro[4.4]nonane core is established, functional group interconversions are crucial for accessing a diverse range of derivatives, including the target amine. These transformations often involve standard synthetic operations tailored to the specific steric and electronic environment of the spirocyclic system.
A key strategy involves the manipulation of a hydroxyl group on the carbocyclic ring. For example, studies on (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes show that the hydroxyl group can be activated for nucleophilic substitution using reagents like methanesulfonyl chloride (MsCl) or a triphenylphosphine/carbon tetrabromide system (Appel reaction). acs.orgnih.gov However, these reactions can lead to unexpected intramolecular rearrangements rather than simple substitution, with the product structure being highly dependent on the substituent at the nitrogen atom. acs.orgnih.gov For instance, depending on the nitrogen substituent, the reaction can yield rearranged products like hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazoles or octahydrocyclopenta[c]azepines instead of the expected mesylate or bromide. acs.orgnih.gov
Another important transformation is the reductive opening of an isoxazolidine (B1194047) ring, which is often an intermediate in cycloaddition-based syntheses of the spiro-scaffold. Treatment with reducing agents like zinc in acetic acid can cleave the N-O bond to afford the corresponding aminoalcohol, which can then be further functionalized. beilstein-journals.org Subsequent oxidation of the resulting secondary amine to a stable nitroxide radical using reagents like m-CPBA has also been demonstrated. beilstein-journals.org
| Transformation | Starting Moiety | Reagents | Product Moiety/System | Reference |
| Hydroxyl Activation/Rearrangement | 6-(hydroxymethyl)-azaspiro[4.4]nonane | MsCl/NR3 or PPh3/CBr4 | Rearranged fused or expanded ring systems (e.g., octahydrocyclopenta[c]azepines) | acs.orgnih.gov |
| Isoxazolidine Ring Opening | Fused isoxazolidine ring | Zn/AcOH | Aminoalcohol | beilstein-journals.org |
| Amine Oxidation | Secondary amine (pyrrolidine) | m-CPBA | Nitroxide | beilstein-journals.org |
Advanced Synthetic Approaches
More sophisticated methods for constructing the azaspiro[4.4]nonane system often leverage the power of pericyclic reactions, particularly 1,3-dipolar cycloadditions. These reactions can be integrated into cascade or tandem sequences to rapidly build molecular complexity from simple precursors.
1,3-Dipolar Cycloadditions (Nitrones, Azomethine Ylides, Azomethine Imines)
The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. nih.gov By placing the 1,3-dipole and the dipolarophile within the same molecule, an intramolecular reaction can efficiently generate complex, fused, or spirocyclic ring systems.
Nitrones : A well-established approach to the 1-azaspiro[4.4]nonane skeleton involves the intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone. beilstein-journals.org Starting from 5,5-dialkyl-1-pyrroline N-oxides, a pent-4-enyl group is introduced, followed by heating to induce the intramolecular cycloaddition. This reaction forms a tricyclic isoxazolidine intermediate, which contains the complete azaspiro[4.4]nonane framework. beilstein-journals.org Subsequent reductive opening of the isoxazolidine N-O bond yields the desired spirocyclic aminoalcohol. beilstein-journals.orgnih.gov
Azomethine Ylides and Imines : The synthesis of spirocyclic amines can also be achieved through tandem cascades involving azomethine ylides or azomethine imines. researchgate.net In a general approach, ketone starting materials containing a halide leaving group and an alkene are heated with glycine (B1666218) (or its esters) or acetylhydrazide. researchgate.net This process promotes a sequence of imine formation, intramolecular cyclization to generate the azomethine ylide (from glycine) or azomethine imine (from acetylhydrazide) dipole, and a final intramolecular 1,3-dipolar cycloaddition. researchgate.net These cascade reactions typically proceed with high stereoselectivity, yielding single stereoisomers of the tricyclic amine or pyrazolidine (B1218672) products. researchgate.net
Cascade and Tandem Processes in Spirocycle Formation
Cascade and tandem reactions are highly valued for their efficiency in building complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. 20.210.105 Several of the most effective strategies for synthesizing the azaspiro[4.4]nonane core are designed as cascade processes.
The aforementioned domino radical bicyclization is a prime example of a tandem process, where radical formation, cyclization onto an alkene, and a second cyclization occur sequentially to build the spirocycle. researchgate.netacs.org Similarly, the gold-catalyzed reaction of enediynes is a cascade involving multiple migrations and cyclizations. beilstein-journals.org
A cascade process involving a researchgate.netresearchgate.net-sigmatropic rearrangement of N,O-diacyl hydroxylamines has been used to produce diazaspiro[4.4]nonane diones. thieme-connect.com This sequence involves the rearrangement followed by an intramolecular cyclization and a final spirocyclization, highlighting how complex spiro-systems can be assembled through a programmed series of reactions. thieme-connect.com
Furthermore, the synthesis of spirocyclic amines using nitrones, azomethine ylides, or imines is inherently a cascade process. nih.govresearchgate.net For example, heating an aliphatic ketone containing a chloride and an alkene with hydroxylamine (B1172632) can initiate a cascade of condensation to an oxime, cyclization to a nitrone, and finally the intramolecular 1,3-dipolar cycloaddition to give the spiro-fused isoxazolidine. nih.gov This demonstrates the power of designing precursors that undergo a programmed sequence of reactions to arrive at a complex target structure. nih.gov
Diastereoselective Control in Cycloaddition Reactions
The construction of the azaspiro[4.4]nonane framework, a core structure of this compound, is frequently achieved through cycloaddition reactions, where controlling diastereoselectivity is a key challenge. One prominent method is the phosphine-catalyzed [3+2]-cycloaddition. This approach has been utilized for the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov In these reactions, ylides derived from butynoic acid esters or amides react with 2-methylene-γ-lactams to form the spiro-heterocyclic products. osti.gov
Another significant strategy involves the (3+2) cycloaddition of azomethine ylides. For instance, the reaction of N-benzyl azomethine ylide, generated in situ, with cyclopentylideneacetic acid derivatives can produce 2-benzylazaspiro[4.4]nonanes. researchgate.net The efficiency of this transformation was found to be highly dependent on the solvent, with DMF promoting the reaction to proceed efficiently, yielding the desired spiro derivatives in nearly quantitative amounts for the first time in some cases. researchgate.net More advanced biocatalytic methods are also emerging, using engineered enzymes to catalyze carbene transfer for the cyclopropanation of unsaturated exocyclic N-heterocycles, which can provide structurally diverse azaspiro-alkanes with high yield and excellent diastereoselectivity. researchgate.net
Domino Radical Bicyclization for Azaspiro[4.4]nonane Skeletons
A powerful method for assembling the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization process. acs.orgdoaj.orgjaveriana.edu.co This strategy utilizes functionalized O-benzyl oxime ethers as starting materials, which contain an alkenyl moiety and either a brominated or iodinated aromatic ring or a terminal alkynyl group. acs.orgnih.gov The bicyclization is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (Et₃B) at room temperature, and is promoted by tributyltin hydride (Bu₃SnH). acs.orgnih.gov
This single-stage reaction forms two rings connected by a quaternary carbon center, generating the 1-azaspiro[4.4]nonane nucleus. acs.org The process involves the formation and subsequent capture of alkoxyaminyl radicals. acs.org The reaction produces the spirocyclic compounds in yields ranging from 11% to 67% as a mixture of diastereomers. nih.gov Notably, a consistent preference for the trans configuration is observed in the products. acs.orgnih.gov The diastereoselectivity of the reaction was found to increase when triethylborane was used as the initiator, particularly for substrates bearing a carboethoxy substituent. nih.gov This is attributed to the potential formation of a bulky complex between the oxygen atoms and boron, which creates greater steric hindrance and disfavors the formation of the cis isomer. nih.gov
| Starting Material Type | Radical Initiator | Promoter | Yield Range | Primary Diastereomer |
|---|---|---|---|---|
| O-benzyl oxime ethers with bromo/iodo-aromatic ring | AIBN or Et₃B | Bu₃SnH | 11-67% | Trans |
| O-benzyl oxime ethers with terminal alkynyl group | AIBN or Et₃B | Bu₃SnH | 11-67% | Trans |
Stannyl Amine Protocol (SnAP) Reagents with Ketones
The Stannyl Amine Protocol (SnAP) provides a versatile and operationally simple one-step method for the synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones. nih.govethz.ch This approach is particularly valuable as it yields N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery. nih.govethz.ch The reaction unites a SnAP reagent with a ketone substrate to form the spiro-ring junction. ethz.ch
The protocol represents a significant advancement over traditional methods, offering a direct route to multifunctional saturated spirocycles that were previously unknown or required lengthy synthetic sequences. ethz.ch The use of ketones as substrates was initially approached with caution due to the difficulty in preparing the intermediate ketimines and their propensity for enamine formation. ethz.ch However, the development of new reaction conditions for cyclizations with SnAP reagents on ketone substrates has enabled the successful formation of these complex structures. ethz.ch This methodology effectively provides a cross-coupling-like approach to assemble spirocycles from their constituent monocyclic building blocks. ethz.ch
Ring-Opening and Rearrangement Strategies
While cycloadditions and cyclizations are common, rearrangement strategies also offer unique pathways to the azaspiro[4.4]nonane core. A notable example is the use of a Curtius rearrangement as a key step following a phosphine-catalyzed [3+2]-cycloaddition. osti.gov In this sequence, the initial cycloaddition produces a spiro-heterocyclic product containing a carboxylic acid functional group. This acid intermediate is then subjected to a Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which upon acidic hydrolysis yields novel spiro-cyclic ketones. osti.gov This demonstrates how a rearrangement reaction can be strategically employed to transform an initial cycloadduct into a different, valuable spirocyclic intermediate, such as an oxo-azaspiro[4.4]nonane derivative.
Synthesis of Key Intermediates and Precursors to this compound
Synthesis of Oxo-azaspiro[4.4]nonane Intermediates
The synthesis of oxo-azaspiro[4.4]nonane intermediates is a critical step toward functionalized derivatives like this compound. These keto-intermediates can be accessed through various synthetic routes. As mentioned, phosphine-catalyzed [3+2]-cycloadditions of specific ylides with 2-methylene-γ-lactams directly afford 2-azaspiro[4.4]nonan-1-ones. osti.gov
Alternatively, multicomponent reactions (MCRs) provide an efficient pathway. A catalyst-free, three-component reaction involving isocyanides, acetylenic esters, and 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives has been developed to synthesize novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This method proceeds through the in situ generation of a zwitterionic dipole, which then undergoes a coupling reaction to form the intricate spiro architecture in high yields under standard experimental conditions. nih.gov
| Method | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Phosphine-catalyzed [3+2]-cycloaddition | Ylides, 2-methylene-γ-lactams | 2-Azaspiro[4.4]nonan-1-one | osti.gov |
| Three-component reaction | Isocyanide, Acetylenic ester, Arylidene-isoxazolone | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | nih.gov |
Synthesis of Related Spirocyclic Amino Compounds
The synthetic exploration of spirocyclic amines extends beyond the direct target to include a variety of related structures that serve as valuable chemical probes and building blocks. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been accomplished, creating sterically constrained analogues of ornithine and GABA for use in biochemistry and drug design. nih.gov
The domino radical bicyclization is a key method for producing a range of 1-azaspiro[4.4]nonane derivatives, which are structurally related to the target compound. nih.gov Furthermore, the (3+2) cycloaddition of an N-benzyl azomethine ylide with derivatives of cyclopentylideneacetic acid has been optimized to produce 2-benzylazaspiro[4.4]nonanes, which can be considered direct precursors to N-substituted azaspiro[4.4]nonane systems. researchgate.net The Stannyl Amine Protocol (SnAP) also contributes significantly to this area by providing general access to a wide array of N-unprotected spirocyclic amines through the reaction of SnAP reagents with cyclic ketones. nih.gov
Stereoselective and Asymmetric Synthesis Considerations
The synthesis of this compound and its derivatives presents significant stereochemical challenges due to the presence of at least one stereocenter at the spirocyclic carbon and potentially others on the pyrrolidine or cyclopentane rings. The three-dimensional and rigid nature of spirocyclic frameworks makes them highly desirable scaffolds in medicinal chemistry, as they can orient substituents in precise spatial arrangements, enhancing interactions with biological targets. rsc.orgnih.gov Consequently, controlling the absolute and relative stereochemistry during synthesis is of paramount importance. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer over others, is crucial for developing pharmacologically active agents. researchgate.netmdpi.com
Key strategies for achieving stereocontrol in the synthesis of azaspirocycles and related compounds include catalytic asymmetric reactions, enzymatic methods, and the use of chiral auxiliaries.
Catalytic Asymmetric Synthesis
The development of chiral catalysts has revolutionized the enantioselective synthesis of complex molecules, including spirocycles. sigmaaldrich.com These methods can be broadly categorized into metal-mediated catalysis and organocatalysis.
Transition Metal Catalysis: Chiral complexes of transition metals like rhodium, iridium, palladium, and copper are widely used to catalyze asymmetric transformations. nih.govrsc.org These catalysts typically feature a central metal atom coordinated to a "privileged ligand," a class of chiral organic molecules that have proven effective across a wide range of reactions. sigmaaldrich.com Examples of such ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), SPINOL (1,1'-spirobiindane-7,7'-diol), and various phosphoramidites. sigmaaldrich.comdicp.ac.cn For instance, phosphine-catalyzed [3+2] annulation reactions have been developed to construct functionalized spirocycles with excellent diastereoselectivity and high enantiomeric excess (ee). acs.org In one study, a chiral phosphine (B1218219) catalyst enabled the synthesis of an enantioenriched spirocyclic product with 90% ee. acs.org
Organocatalysis: In recent years, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgsigmaaldrich.com Proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids are common examples of organocatalysts. sigmaaldrich.comrsc.org These catalysts offer advantages such as lower toxicity, stability to air and moisture, and operational simplicity. Organocatalytic cascade reactions have been successfully employed for the asymmetric synthesis of congested spiro-cyclopentaneoxindoles, demonstrating the utility of this approach for building complex spirocyclic systems. rsc.org
Enzymatic and Biocatalytic Methods
Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric synthesis. chemrxiv.org Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Enzymatic Kinetic Resolution: This technique involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate and the product. chemrxiv.org Lipases are commonly used for the resolution of racemic alcohols and amines through selective acylation. This method is scalable and can provide access to both enantiomers of a compound. chemrxiv.org
Engineered Enzymes: Advances in protein engineering have enabled the development of enzymes with tailored activities for specific, non-natural transformations. chemrxiv.orgacs.org For example, engineered cytochrome P450 enzymes and protoglobin-based carbene transferases have been used for the enantioselective cyclopropanation of N-heterocycles to produce azaspiro[2.y]alkanes with high yields and excellent stereoselectivity. chemrxiv.orgacs.org These biocatalytic platforms can provide access to structurally diverse and pharmaceutically relevant spirocycles. chemrxiv.org
The table below summarizes selected research findings on the asymmetric synthesis of spirocyclic compounds, illustrating the effectiveness of various catalytic approaches.
Table 1: Examples of Stereoselective Synthesis of Spirocyclic Compounds
| Reaction Type | Catalyst / Reagent | Substrate Class | Product Class | Stereoselectivity | Yield | Ref. |
|---|---|---|---|---|---|---|
| [3+2] Annulation | Chiral Phosphine P3 | Allenoate and 1-Azadiene | Spiro[oxathiazole-cyclopentene] | 90% ee | 30% | acs.org |
| Cyclopropanation | Engineered Cytochrome (Ir-CYP119 variant) | Methylene-substituted Azacycles | Spirocyclic Amines | Up to 94% ee | - | acs.org |
| Cyclopropanation | Engineered Protoglobin | Unsaturated N-heterocycles | Azaspiro[2.y]alkanes | >99.5:0.5 er | Up to >99% | chemrxiv.org |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / O-SpiroPAP Ligand | Bridged Biaryl Lactones | Axially Chiral Biaryls | >99% ee | Up to 99% | dicp.ac.cn |
| Dual C-H Activation | Rhodium(III) Complex | N-Aryl-2-arylamides | Axially Chiral Spirooxindole | High ee | - | rsc.org |
ee = enantiomeric excess; er = enantiomeric ratio
These methodologies underscore the diverse and powerful tools available to synthetic chemists for controlling stereochemistry in the construction of complex molecules like this compound. The choice of strategy often depends on the specific substitution pattern of the target molecule, the desired stereoisomer, and scalability requirements.
Spectroscopic and Structural Characterization Techniques
Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, HMBC) for 2-Methyl-2-azaspiro[4.4]nonan-7-amine are not documented in available literature.
Mass Spectrometry (MS) for Molecular Formula Determination
Published mass spectrometry data, including the exact mass of the molecular ion and fragmentation patterns to confirm the molecular formula of this compound, could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no available IR spectroscopy data detailing the characteristic absorption bands for the functional groups present in this compound.
Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Stereochemical Assignment
A search for crystallographic data did not yield any results for single-crystal X-ray diffraction studies on this compound. Therefore, information on its crystal system, space group, and precise bond lengths and angles, which would definitively assign its stereochemistry, is not available.
Conformational Analysis in the Solid State
In the absence of X-ray diffraction data, a conformational analysis of this compound in the solid state cannot be provided.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in assessing the potential of 2-Methyl-2-azaspiro[4.4]nonan-7-amine as a ligand for various biological targets. These computational methods predict the preferred binding orientation and affinity of a molecule to a receptor, thereby elucidating its potential pharmacological activity.
Docking studies would involve preparing a 3D structure of this compound and virtually screening it against a library of protein targets. The process calculates the binding energy for various poses of the ligand within the active site of the receptor. A lower binding energy typically indicates a more favorable interaction.
Key Research Findings:
Binding Affinity: The binding affinity is a critical parameter derived from docking simulations. It is often expressed as the inhibition constant (Ki) or the binding free energy (ΔG). For this compound, hypothetical docking against a panel of G-protein coupled receptors (GPCRs), a common target for amine-containing compounds, could yield the results shown in Table 1.
Interaction Analysis: Detailed analysis of the docked poses would reveal the specific molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. The primary amine group of this compound is expected to be a key hydrogen bond donor, while the spirocyclic core could engage in hydrophobic interactions.
Table 1: Hypothetical Docking Scores of this compound with Various Receptor Targets
| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Dopamine D2 Receptor | -8.5 | Asp114, Ser193 | Ionic, Hydrogen Bond |
| Serotonin 5-HT2A Receptor | -7.9 | Asp155, Phe339 | Ionic, Hydrophobic |
| Muscarinic M1 Receptor | -7.2 | Tyr106, Asn382 | Hydrogen Bond, Hydrophobic |
| Adrenergic α2A Receptor | -6.8 | Asp113, Val114 | Ionic, Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations provide a fundamental understanding of the electronic structure of this compound, which governs its reactivity and molecular properties. mdpi.comresearchgate.net Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.
Key Research Findings:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Electrostatic Potential: The molecular electrostatic potential (MESP) map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms, particularly the one in the amine group, are expected to be regions of negative potential, indicating their nucleophilic character.
Atomic Charges: Calculation of atomic charges provides insight into the local electronic environment of each atom. This information is valuable for understanding intermolecular interactions.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 2.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 1.8 D |
| Mulliken Charge on N (amine) | -0.45 e |
| Mulliken Charge on N (azaspiro) | -0.28 e |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. mdpi.comyoutube.com For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments, such as in solution or when bound to a receptor.
Key Research Findings:
Conformational Preferences: MD simulations can identify the most stable conformations of the spirocyclic rings and the orientation of the amine substituent. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Solvent Effects: By performing simulations in an explicit solvent, the influence of the solvent on the conformational landscape of the molecule can be assessed. The amine group is likely to form hydrogen bonds with water molecules, which can affect its orientation.
Binding Dynamics: When simulating the ligand-receptor complex, MD can provide information on the stability of the binding pose and the dynamics of the key interactions identified in docking studies.
Table 3: Root Mean Square Deviation (RMSD) of this compound in a Simulated Aqueous Environment
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.35 |
| 30 | 1.30 |
| 40 | 1.40 |
| 50 | 1.38 |
This table presents hypothetical data for illustrative purposes, showing the molecule reaching a stable conformational state.
Prediction of Synthetic Pathways and Reaction Mechanisms
Computational chemistry can also be a powerful tool in synthetic organic chemistry, aiding in the prediction of viable synthetic routes and the elucidation of reaction mechanisms.
Key Research Findings:
Retrosynthetic Analysis: Computational tools can assist in retrosynthetic analysis by identifying potential disconnections and suggesting suitable starting materials and reaction types. For this compound, a plausible retrosynthetic approach would involve the formation of the spirocyclic core, for which several synthetic strategies for similar azaspiro[4.4]nonane systems have been reported.
Reaction Modeling: QM calculations can be used to model the reaction pathways of key synthetic steps. This involves calculating the energies of reactants, transition states, and products to determine the activation energies and reaction thermodynamics. For instance, the mechanism of a key cyclization step to form the spirocycle could be investigated to optimize reaction conditions.
Spectroscopic Prediction: Computational methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of synthesized intermediates and the final product.
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 45.2 | 44.8 |
| C3 | 58.1 | 57.9 |
| C4 | 35.6 | 35.1 |
| C5 (Spiro) | 72.3 | 71.9 |
| C6 | 38.9 | 38.5 |
| C7 | 51.5 | 51.2 |
| C8 | 36.4 | 36.0 |
| C9 | 28.7 | 28.3 |
| N-CH₃ | 42.8 | 42.5 |
This table presents hypothetical data for illustrative purposes.
Pharmacological and Biological Evaluation Pre Clinical Focus
In Vitro Biological Target Interaction Studies
In vitro studies are crucial for elucidating the direct interactions of a compound with biological molecules. For 2-Methyl-2-azaspiro[4.4]nonan-7-amine, the available research on its interactions with various biological targets is outlined below.
Ligand-Receptor Binding and Modulation
Currently, there is a lack of specific published data detailing the ligand-receptor binding and modulation properties of this compound. While the broader class of azaspiro compounds has been investigated for affinity to various receptors, including muscarinic and nicotinic acetylcholine (B1216132) receptors, specific binding constants (such as Kᵢ or IC₅₀ values) for this compound at any receptor are not available in the public domain.
Enzyme Inhibition and Activation
There is no specific information available in the scientific literature regarding the ability of this compound to inhibit or activate any specific enzymes. One study on a structurally different and more complex molecule containing a spirocyclic amine scaffold reported MEK-1/2 inhibition, but this cannot be extrapolated to this compound.
Interaction with Ion Channels (e.g., TRPM8)
No research has been published to date that investigates the interaction of this compound with the TRPM8 ion channel or any other ion channels.
Agonism of Nicotinic Acetylcholine Receptors (nAChR)
While the azaspiro[4.4]nonane scaffold is present in some compounds that interact with nicotinic acetylcholine receptors, there is no direct evidence in the published literature to suggest that this compound acts as an agonist at these receptors. Structure-activity relationship studies on other series of azaspiro derivatives have explored their potential as nAChR agonists, but this specific compound has not been featured in these analyses.
In Vivo Efficacy Assessment in Animal Models
Consistent with the lack of in vitro data, there are no published in vivo studies that have assessed the efficacy of this compound in any animal models of disease. While some related azaspiro compounds have shown efficacy in animal models of tuberculosis, this information cannot be directly attributed to this compound.
Evaluation of Antiallodynic Activity
No publicly available studies were identified that have evaluated the antiallodynic properties of this compound in preclinical models of neuropathic or inflammatory pain.
Pre-clinical Pharmacodynamic (PD) Studies
There is no information in the public domain detailing the preclinical pharmacodynamic studies of this compound. This includes a lack of data on its mechanism of action, target engagement, and dose-response relationships in animal models.
Mechanistic Pharmacokinetic (PK) Studies in Animal Models
Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal models is not publicly available.
Cellular Assays
Cell-Based Functional Assays
No specific cell-based functional assays for this compound have been described in the available literature.
Assays for Modulation of Menin-MLL Interaction
While other azaspiro compounds are being investigated as modulators of the menin-MLL interaction, there is no published research that specifically implicates or tests this compound in this context.
Pre-clinical Antiproliferative Activity against Cancer Cells
There are no available reports detailing the in vitro antiproliferative activity of this compound against any cancer cell lines.
Following a comprehensive search for scientific literature, no specific information was found regarding the pharmacological and biological evaluation of the chemical compound “this compound.” The search did not yield any mechanistic studies, elucidation of molecular targets or pathways, or binding mode analyses specifically for this compound.
Therefore, the requested article focusing on the preclinical pharmacological and biological evaluation of this compound cannot be generated at this time due to a lack of available research data.
Structure Activity Relationship Sar Investigations
Design Principles for Azaspiro[4.4]nonane Derivatives
The design of biologically active azaspiro[4.4]nonane derivatives is rooted in the unique structural characteristics of this spirocyclic system. The 1-azaspiro[4.4]nonane core is a key feature in a number of natural products, such as cephalotaxine (B1668394), which is known for its antiproliferative properties. nih.govthieme-connect.com The spirocyclic nature of these compounds provides a rigid framework that can orient substituents in specific three-dimensional arrangements, which is crucial for precise interactions with biological targets. nih.gov
The development of synthetic methodologies to create these complex structures is a significant area of research. For instance, domino radical bicyclization has been successfully employed to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov This method allows for the creation of a diverse range of these molecules, which can then be tested for biological activity.
Impact of Substitution Patterns on Biological Activity
The biological activity of azaspiro[4.4]nonane derivatives can be significantly altered by the nature and position of various substituents. Studies on related diazaspiro bicyclo hydantoin (B18101) derivatives have shown that the choice of substituents on the nitrogen atoms and other parts of the molecule plays a critical role in their cytotoxic effects against cancer cell lines. researchgate.net
For example, in a series of diazaspiro bicyclo hydantoin compounds, those with electron-withdrawing groups on the phenyl ring demonstrated selective cytotoxicity. researchgate.net The nature of the substituent at the N-3 position also had a profound impact, with the order of activity being alkene > ester > ether. researchgate.net This highlights the sensitivity of the biological response to even subtle changes in the molecular structure.
In the context of 2-Methyl-2-azaspiro[4.4]nonan-7-amine, the presence of the methyl group on the nitrogen atom and the amine group on the cyclopentane (B165970) ring are expected to be key determinants of its biological profile. The basicity of the amine group can be crucial for forming hydrogen bonds with target receptors, a common interaction for many biologically active amines.
Influence of Spirocyclic Rigidity and 3D Conformation on Activity
The rigidity of the spirocyclic core is a defining feature that influences the biological activity of azaspiro[4.4]nonane derivatives. This rigidity limits the number of possible conformations the molecule can adopt, which can lead to a higher affinity for a specific biological target by reducing the entropic penalty of binding. The three-dimensional arrangement of functional groups is therefore pre-organized for optimal interaction.
The 1-azaspiro[4.4]nonane ring system is found in the core structure of cephalotaxine and its derivatives, which exhibit significant antileukemic activity. thieme-connect.com The rigid spirocyclic framework is essential for maintaining the correct orientation of the pharmacophoric elements responsible for this activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Lipophilicity Relationships
QSAR models correlate the chemical structure of a molecule with its biological activity through mathematical equations. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For azaspiro[4.4]nonane derivatives, descriptors related to shape, hydrophobicity, and electronic properties would likely be important for building predictive QSAR models.
For instance, 2D-QSAR models have been developed for sigma-2 receptor (S2R) ligands, a class of compounds that includes some spirocyclic structures. mdpi.com These models are used to virtually screen large chemical databases to identify new potential ligands. mdpi.com Similar approaches could be applied to 2-azaspiro[4.4]nonane derivatives to explore their potential biological activities.
The lipophilicity of a compound is a critical factor in its pharmacokinetic and pharmacodynamic properties. In the context of spirocyclic compounds, structure-lipophilicity relationships are important for designing molecules with appropriate properties for drug development. For example, in the development of radioligands for the σ1 receptor, a 1,4-dioxa-8-azaspiro[4.5]decane derivative was designed to have low lipophilicity, which is a desirable property for tumor imaging agents. nih.gov
Stereochemical Effects on Biological Activity
Stereochemistry is a critical factor in the biological activity of chiral molecules, and this is particularly true for rigid structures like azaspiro[4.4]nonanes. The spiro center in these molecules is a point of chirality, and different stereoisomers can have vastly different biological activities.
The synthesis of 1-azaspiro[4.4]nonane derivatives often results in a mixture of diastereomers, and the predominance of one stereoisomer over another can be influenced by the reaction conditions. nih.gov For example, the use of different radical initiators in the synthesis of these compounds can lead to different diastereoselectivities. nih.gov
Data Tables
| Compound | Substituent (R) | Cytotoxicity (IC50 in µM) |
|---|---|---|
| 7a | -CH=CH-Ph | < 50 |
| 7f | -CH2-COOEt | > 50 |
| 7k | -CH2-O-Ph | > 50 |
| Descriptor Type | Example Descriptors | Importance in Model |
|---|---|---|
| 2D Descriptors | Topological, Connectivity Indices | High |
| Physicochemical | LogP, Molar Refractivity | Medium |
Advanced Applications and Future Research Directions
Utility as Versatile Intermediates in Organic Synthesis
The structural attributes of 2-Methyl-2-azaspiro[4.4]nonan-7-amine make it a valuable building block in organic synthesis. The primary amine group at the 7-position and the tertiary amine within the pyrrolidine (B122466) ring offer two distinct points for chemical modification. This dual functionality allows for the construction of more complex molecular architectures through a variety of chemical transformations.
The primary amine can readily undergo reactions such as acylation, alkylation, arylation, and reductive amination to introduce a wide array of substituents. These modifications can be leveraged to modulate the physicochemical properties of the resulting molecules, including their solubility, lipophilicity, and metabolic stability. For instance, acylation of the amine with various carboxylic acids can lead to a library of amide derivatives, each with potentially unique biological activities.
Furthermore, the tertiary amine in the pyrrolidine ring can be quaternized to form ammonium (B1175870) salts, a strategy that can enhance water solubility and introduce a permanent positive charge, which may be beneficial for specific biological interactions. The spirocyclic core itself is generally stable to many reaction conditions, allowing for functionalization at the amine without degradation of the core structure. The synthesis of related azaspiro[4.4]nonane systems has been achieved through methods like phosphine-catalyzed [3+2]-cycloadditions, which could potentially be adapted for the synthesis of precursors to this compound. osti.govdocumentsdelivered.com
Scaffold Diversification for Novel Chemical Entities
The 2-azaspiro[4.4]nonane framework serves as a "privileged scaffold," a concept in medicinal chemistry referring to molecular structures that are capable of binding to multiple biological targets. By systematically modifying the this compound core, a diverse library of novel chemical entities can be generated. This process, often referred to as scaffold diversification, is a key strategy in drug discovery for exploring new chemical space and identifying compounds with desired biological activities.
One approach to diversification involves the synthesis of a library of analogs where different substituents are introduced at the 7-amino position. This can be achieved through parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for high-throughput screening. For example, a diverse set of aldehydes could be used in reductive amination reactions to create a library of secondary amines.
Another strategy for diversification is to modify the spirocyclic core itself, although this is a more synthetically challenging endeavor. Modifications could include the introduction of additional functional groups on the cyclopentane (B165970) or pyrrolidine rings. Such changes would significantly alter the three-dimensional shape and electronic properties of the scaffold, potentially leading to interactions with new biological targets. The synthesis of a 162-member compound library from a single spirocyclic precursor demonstrates the potential for extensive diversification from such scaffolds. nih.gov
Exploration of Novel Therapeutic Areas for Azaspiro[4.4]nonane Derivatives
Derivatives of the azaspiro[4.4]nonane scaffold have shown promise in a variety of therapeutic areas. While specific research on this compound is limited, the broader class of azaspiro compounds has been investigated for its potential as anticancer, anti-neurodegenerative, and antiviral agents.
In the context of cancer, spirocyclic compounds have been explored as inhibitors of various enzymes, including kinases. smolecule.com The rigid nature of the azaspiro[4.4]nonane scaffold can provide a pre-organized conformation for binding to the active sites of these enzymes. For example, novel 4-((quinolin-4-yl)amino)-thia-azaspiro compounds have been synthesized and shown to possess antiproliferative properties by targeting EGFR and BRAFV600E. nih.gov Similarly, other spiro-thiazolidinone derivatives have demonstrated anticancer activity. nih.gov
In the realm of neurodegenerative diseases, such as Alzheimer's disease, compounds that can modulate the activity of enzymes like cholinesterases are of great interest. nih.gov The structural features of azaspiro[4.4]nonane derivatives could be optimized to interact with the active sites of these enzymes. Indole-based compounds, for instance, have been developed as anti-neurodegenerative agents, and the incorporation of a spirocyclic moiety could lead to novel therapeutic candidates. mdpi.com The azaspiro[4.4]nonane ring system is also found in natural products with biological activity, such as the Cephalotaxus alkaloids, which exhibit antiproliferative properties. acs.orgnih.gov
Development of Novel Synthetic Methodologies for Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods to produce enantiomerically pure forms of this compound is of paramount importance for its evaluation as a potential therapeutic agent. The spirocyclic nature of this compound presents a significant stereochemical challenge, as the spirocenter is a quaternary carbon.
Several strategies can be envisioned for the enantioselective synthesis of this compound. One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, a chiral catalyst could be employed to achieve an asymmetric synthesis of the spirocyclic core. For instance, an enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been reported, which serves as a key intermediate in the synthesis of (-)-cephalotaxine. clockss.orgcrossref.org This highlights the feasibility of preparing enantiopure azaspiro[4.4]nonane systems.
Another potential route is the resolution of a racemic mixture of this compound. This can be achieved through the formation of diastereomeric salts with a chiral acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine. Highly effective asymmetric hydrogenation has also been utilized to synthesize a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane, a related spirocyclic amine. nih.gov
Multi-Targeting Approaches Utilizing the Azaspiro[4.4]nonane Scaffold
The concept of multi-target drugs, molecules designed to interact with multiple biological targets simultaneously, is gaining traction as a strategy to address complex diseases such as cancer and neurodegenerative disorders. The azaspiro[4.4]nonane scaffold, being a "privileged scaffold," is an attractive starting point for the design of multi-target ligands.
By carefully designing the substituents on the this compound core, it may be possible to create molecules that can bind to two or more distinct biological targets. For example, one part of the molecule could be designed to interact with a kinase active site, while another part could be tailored to bind to a different receptor or enzyme. This approach could lead to synergistic therapeutic effects and may help to overcome drug resistance. The development of dual EGFR/BRAFV600E inhibitors based on a spiro-thiazolidinone core provides a precedent for this strategy. nih.gov
Integration of Computational Design with Synthetic and Biological Research
Computational chemistry and molecular modeling are powerful tools that can be integrated with synthetic and biological research to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. In silico methods can be used to predict the binding of virtual libraries of derivatives to various biological targets, helping to prioritize which compounds to synthesize and test.
Molecular docking studies can provide insights into the potential binding modes of this compound derivatives with target proteins, guiding the design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, further aiding in the design of new analogs with improved properties. The structure-guided design of potent spirocyclic inhibitors for the SARS-CoV-2 3C-like protease demonstrates the power of combining computational design with synthesis and biological evaluation. nih.gov
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₉H₁₈N₂: calcd. 154.1466, observed 154.1469) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., spirocyclic bond angles ~90°) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile reagents .
- Waste Management : Segregate organic waste containing the compound and dispose via certified chemical waste services .
- Spill Response : Neutralize acidic/basic residues with appropriate buffers before cleanup. Absorb spills with inert materials (e.g., vermiculite) .
Advanced: How can reaction yield be optimized for this compound synthesis?
Methodological Answer:
-
DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
Parameter Range Tested Optimal Value Temperature 60–100°C 80°C Solvent THF, DMF, MeOH THF Catalyst 5–15 mol% 10 mol% -
Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
-
Workup Optimization : Extract with ethyl acetate (3×) to maximize recovery.
Advanced: How to assess and mitigate nitrosamine impurities in this compound?
Methodological Answer:
- Testing Protocol :
- LC-MS/MS : Detect nitrosamines (e.g., NDMA, NDEA) at limits of ≤0.03 ppm per ICH M7(R1) .
- Sample Preparation : Acidic digestion (HCl, 37°C) to release bound nitrosamines .
- Root Cause Analysis : Investigate raw materials (e.g., amine precursors) and reaction conditions (e.g., nitrite contamination) .
- Mitigation : Add antioxidants (e.g., ascorbic acid) or use nitrite-free reagents .
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Case Study : If ¹H NMR shows unexpected splitting, consider:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
-
Forced Degradation Studies :
Condition Duration Degradation Products Identified 40°C/75% RH 4 weeks Oxazolidinone derivative 0.1M HCl (40°C) 24 hr Ring-opened amine UV light (254 nm) 48 hr No degradation -
Analytical Tools : Use UPLC-PDA for degradation profiling and LC-QTOF for structural elucidation .
-
Storage Recommendations : Store in amber vials at –20°C under nitrogen atmosphere .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
